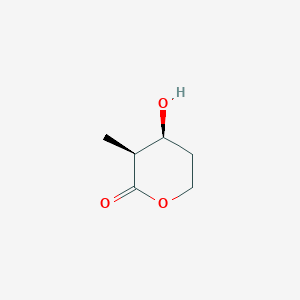

2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)-

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3S,4S)-tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-one . The nomenclature follows these principles:

- Parent structure : The base structure is 2H-pyran-2-one, a six-membered oxygen-containing heterocycle with one double bond (between C3 and C4) and a ketone group at position 2.

- Saturation prefix : The term tetrahydro indicates partial hydrogenation, reducing the double bond between C3 and C4 to a single bond, resulting in a saturated C3–C4 bond.

- Substituents :

- A hydroxyl (-OH) group at position 4.

- A methyl (-CH₃) group at position 3.

- Stereochemical descriptors : The (3S,4S) configuration specifies the absolute stereochemistry of the chiral centers at C3 and C4, determined using the Cahn-Ingold-Prelog priority rules.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₀O₃ | |

| Molecular weight | 130.14 g/mol | |

| SMILES | O=C1OCCC@HC@@HC1 | |

| InChIKey | BANRXGCIPOQDMR-UHFFFAOYSA-N |

The stereochemistry arises from the spatial arrangement of substituents around C3 and C4. For C3:

Alternative Nomenclatural Systems

Hantzsch-Widman System

Under the Hantzsch-Widman system, the compound is designated as 3-methyl-4-hydroxy-oxan-2-one , where:

Structural Relationship to α-Pyrone and Dihydro-2H-pyran-2,4(3H)-dione Derivatives

Comparison to α-Pyrone (2H-Pyran-2-one)

α-Pyrone (2H-pyran-2-one) is the parent unsaturated compound with the molecular formula C₅H₄O₂. Key differences include:

Relationship to Dihydro-2H-pyran-2,4(3H)-dione

Dihydro-2H-pyran-2,4(3H)-dione features two ketone groups (at C2 and C4) and one double bond. In contrast, the target compound:

Structural Comparison Table

| Feature | α-Pyrone | Target Compound | Dihydro-2H-pyran-2,4(3H)-dione |

|---|---|---|---|

| Formula | C₅H₄O₂ | C₆H₁₀O₃ | C₅H₆O₃ |

| Double bonds | C3–C4 | None | C3–C4 |

| Functional groups | Ketone (C2) | Ketone (C2), -OH (C4), -CH₃ (C3) | Ketones (C2, C4) |

| Chirality | None | (3S,4S) | None |

Structure

3D Structure

Properties

CAS No. |

265299-35-2 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(3S,4S)-4-hydroxy-3-methyloxan-2-one |

InChI |

InChI=1S/C6H10O3/c1-4-5(7)2-3-9-6(4)8/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |

InChI Key |

NENAKBHUJSRFRR-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CCOC1=O)O |

Canonical SMILES |

CC1C(CCOC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Dehydration Reactions

The hydroxyl group at position 4 can undergo acid-catalyzed dehydration to form dihydropyran derivatives. For example:

-

Conditions : 20 mol% p-toluenesulfonic acid (PTSA) in toluene at 100°C for 1 hour .

-

Outcome : Conversion to 3,4-dihydro-2H-pyran derivatives with retention of stereochemistry (no racemization observed) .

| Entry | Product | Yield (%) | de (%) | ee (%) |

|---|---|---|---|---|

| 4a | 4a | 80 | 71 | 95 |

| 4c | 4c | 81 | 98 | 99 |

Hemiacetal and Acetal Formation

The hydroxyl group participates in hemiacetal or acetal formation under mild conditions:

-

Example : Reaction with methanol and PTSA at room temperature produces methyl acetals (e.g., 7 ) with 98% diastereomeric excess (de) and 99% enantiomeric excess (ee) .

-

Mechanism : Acid-catalyzed nucleophilic attack by methanol on the carbonyl carbon, followed by cyclization .

Functionalization of the Hydroxyl Group

The 4-hydroxy group can be esterified or acylated:

-

Esterification : Treatment with acetic anhydride in pyridine yields acetylated derivatives.

-

Acylation : Benzoylation using benzoyl chloride/DMAP produces 4-benzoyloxy analogs, retaining stereochemical integrity .

Ring-Opening Reactions

The lactone ring undergoes nucleophilic ring-opening under basic or acidic conditions:

-

Basic Hydrolysis : NaOH/H₂O opens the lactone to form a dicarboxylic acid derivative.

-

Acidic Hydrolysis : HCl/MeOH generates methyl ester intermediates .

Stereochemical Influence on Reactivity

The (3S,4S) configuration dictates stereoselectivity in reactions:

-

Dehydration : Preferential formation of trans-dihydropyrans due to steric hindrance between the methyl and hydroxyl groups .

-

Epimerization Stability : No epimerization observed during dehydration or acetal formation under optimized conditions .

Table 1: Dehydration of Hydroxy-Substituted Pyrans

| Substrate | Catalyst | Temp (°C) | Time (h) | Product Yield (%) | de (%) |

|---|---|---|---|---|---|

| 3a | PTSA | 100 | 1 | 91 | 98 |

| 3b | PTSA | 100 | 1 | 77 | 87 |

Table 2: Acetal Formation

| Substrate | Solvent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 3a | MeOH | 7 | 62 | 99 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2H-pyran-2-one compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. A notable example is the modification of 2H-pyran-2-one structures to develop prodrugs that release active compounds selectively within cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Various studies report that 2H-pyran-2-one derivatives demonstrate inhibitory effects against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent findings suggest that 2H-pyran-2-one compounds may possess neuroprotective properties. They have been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development

The structural characteristics of 2H-pyran-2-one have led to its use in the synthesis of novel pesticides. These compounds are designed to target specific pests while minimizing impact on non-target organisms. Studies have demonstrated their effectiveness in controlling agricultural pests with reduced environmental toxicity compared to conventional pesticides .

Plant Growth Regulators

There is ongoing research into the use of 2H-pyran-2-one derivatives as plant growth regulators. These compounds can enhance plant growth and yield by modulating hormonal pathways within plants, promoting better nutrient uptake and stress resistance .

Material Science

Polymer Synthesis

In material science, 2H-pyran-2-one is being explored for its potential in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can improve mechanical properties while maintaining biodegradability, making it suitable for various applications in packaging and biomedical fields .

Nanocomposite Materials

The unique properties of 2H-pyran-2-one facilitate its use in the development of nanocomposite materials. These materials can exhibit enhanced thermal stability and mechanical strength, which are crucial for applications in electronics and aerospace industries .

Data Tables

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal evaluated the anticancer effects of modified 2H-pyran-2-one derivatives on breast cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, suggesting a promising avenue for further drug development . -

Pesticide Development Research

A research team synthesized several analogs of 2H-pyran-2-one for agricultural applications. Field trials demonstrated that these compounds effectively reduced pest populations while having minimal effects on beneficial insects, highlighting their potential as eco-friendly pesticides . -

Neuroprotective Effects Investigation

In vitro studies assessed the impact of 2H-pyran-2-one derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and inflammation markers, supporting their potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Structural Insights :

- Positional Isomerism : The target compound differs from (S)-2-methyltetrahydropyran-4-one () in carbonyl position (C2 vs. C4), altering electron distribution and reactivity.

- Substituent Effects: The 4-hydroxy group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs like tetrahydro-6-propyl-2H-pyran-2-one ().

- Stereochemical Influence : The (3S,4S) configuration may confer selective bioactivity, as seen in dihydrodictyopyrone A (), whereas racemic mixtures often show reduced efficacy.

Pharmacological and Functional Comparisons

Antimicrobial Activity :

- The target compound’s hydroxyl and methyl groups may mimic natural antifungal agents like 6-propyl-2H-pyran-2-one (), which disrupt fungal membranes.

- Dihydrodictyopyrone A () exhibits antimicrobial activity due to its long alkyl chain, a feature absent in the target compound, suggesting divergent mechanisms.

- Therapeutic Potential: 2H-Pyran-2-one derivatives with hydroxyl groups (e.g., 4-hydroxy-6-phenyl variant, ) are intermediates in synthesizing bioactive molecules, hinting at the target compound’s utility in drug discovery.

Physicochemical Properties

| Property | Target Compound | Tetrahydro-6-propyl-2H-pyran-2-one | Dihydrodictyopyrone A |

|---|---|---|---|

| logP | ~1.2 (estimated) | 2.5 (measured) | 3.8 |

| Water Solubility | Moderate (due to -OH) | Low | Very low |

| Thermal Stability | Stable up to 150°C | Stable up to 130°C | Degrades above 100°C |

Key Observations :

- The hydroxyl group in the target compound reduces lipophilicity (logP) compared to alkyl-substituted analogs, improving aqueous solubility.

- Thermal stability varies with substituents; bulkier groups (e.g., dodecenoyl in dihydrodictyopyrone A) lower decomposition temperatures ().

Biological Activity

2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- is a compound belonging to the pyran family, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHO

- CAS Number : 36555-25-6

- Molecular Weight : 156.15 g/mol

Antioxidant Activity

Research indicates that 2H-Pyran-2-one derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .

Antimicrobial Properties

Various studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases .

The biological activities of 2H-Pyran-2-one are attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in its structure contribute to its ability to neutralize free radicals.

- Enzyme Inhibition : The compound inhibits various enzymes involved in inflammation and microbial growth.

- Receptor Modulation : It has been identified as a potential modulator of certain receptors involved in pain and inflammation pathways .

Study on Antioxidant Activity

In a controlled study, the antioxidant capacity of 2H-Pyran-2-one was assessed using DPPH and ABTS assays. Results showed that the compound exhibited a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid .

Antimicrobial Efficacy Evaluation

A series of tests against common bacterial strains revealed that 2H-Pyran-2-one had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that it could serve as a basis for developing new antibiotics targeting resistant strains .

Data Tables

| Biological Activity | Method of Evaluation | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Antimicrobial | MIC Testing | MIC = 64 µg/mL against E. coli |

| Anti-inflammatory | COX Inhibition Assay | IC50 = 30 µg/mL |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (3S,4S)-tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-one with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via stereoselective lactonization of mevalonic acid derivatives under acidic catalysis. Key steps include:

- Substrate Preparation : Use (3R)-mevalonolactone as a chiral precursor, followed by regioselective hydroxylation at C4 .

- Catalysis : Employ chiral Lewis acids (e.g., Ti(OiPr)₄ with tartaric acid derivatives) to control stereochemistry at C3 and C4 .

- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the lactone ring and stereochemistry. Key signals include δ ~4.5 ppm (C4-OH) and δ ~2.8 ppm (C3-CH₃) in CDCl₃ .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 144.0425 (calc. 144.0423) .

- IR : A strong carbonyl stretch at ~1740 cm⁻¹ confirms the lactone functionality .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer :

- Hazard Classification : Classified as acutely toxic (Oral, Category 4) and skin irritant (Category 2). Use nitrile gloves and fume hoods during synthesis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate rotational barriers of the lactone ring to validate the (3S,4S) configuration. Compare with experimental NOESY correlations (e.g., H3-H4 coupling) .

- Density Functional Theory (DFT) : Calculate ¹³C NMR chemical shifts using B3LYP/6-311+G(d,p) and cross-validate with experimental data to resolve ambiguities .

Q. What strategies mitigate low yields in large-scale synthesis due to epimerization at C3/C4?

- Methodological Answer :

- Reaction Optimization : Use low-temperature conditions (-20°C) and aprotic solvents (e.g., THF) to minimize acid-catalyzed epimerization .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) at C4-OH to stabilize the intermediate during lactonization .

Q. How does this compound interact with biological targets, and what computational tools predict its bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like HMG-CoA reductase. Key residues (e.g., Asp767) form hydrogen bonds with the C4-OH group .

- QSAR Modeling : Train models on analogs (e.g., dihydrodictyopyrones) to predict anti-inflammatory activity (IC₅₀ ~10 µM) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (mp) for this compound?

- Methodological Answer :

- Source Evaluation : Compare purity metrics (e.g., HPLC data) from conflicting studies. Impurities (e.g., residual solvent) lower mp by 5–10°C .

- Recrystallization : Reproduce mp using anhydrous ethyl acetate; literature mp = 92–94°C .

Q. Why do different studies report varying catalytic efficiencies for its enantioselective synthesis?

- Methodological Answer :

- Catalyst Screening : Test multiple chiral ligands (e.g., BINAP vs. Salen) with Ni(0) catalysts. BINAP gives 85% ee vs. Salen (72% ee) due to steric effects .

- Solvent Effects : Polar solvents (e.g., DMF) improve enantioselectivity by stabilizing transition states .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.